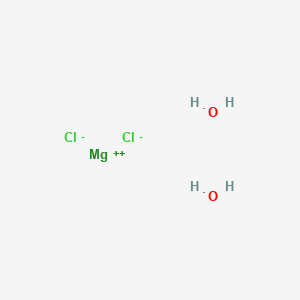

Magnesium dichloride dihydrate

Beschreibung

Eigenschaften

CAS-Nummer |

19098-17-0 |

|---|---|

Molekularformel |

Cl2H4MgO2 |

Molekulargewicht |

131.235 |

IUPAC-Name |

magnesium;dichloride;dihydrate |

InChI |

InChI=1S/2ClH.Mg.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |

InChI-Schlüssel |

DARFZFVWKREYJJ-UHFFFAOYSA-L |

SMILES |

O.O.[Mg+2].[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Advanced Structural Elucidation of Magnesium Dichloride Dihydrate and Its Hydration States

Crystallographic Investigations of Magnesium Chloride Hydrates

The study of magnesium chloride hydrates involves various crystallographic techniques to determine their precise atomic arrangements. These methods are crucial for understanding the role of water molecules in the crystal lattice.

X-ray Diffraction Studies of Hydration Series (e.g., Dihydrate, Hexahydrate, Octahydrate, Decahydrate (B1171855), Heptahydrate)

Magnesium chloride is known to form a variety of hydrates with the general formula MgCl₂·nH₂O, where 'n' can range from 1 to 12. wikipedia.orgcohlife.org X-ray diffraction (XRD) has been a fundamental tool in identifying and structurally characterizing this series. The most common hydrate (B1144303) is magnesium chloride hexahydrate (MgCl₂·6H₂O), also known as the mineral bischofite. wikipedia.orgsci-hub.ru XRD studies have determined that it crystallizes in the monoclinic space group C2/m. mst.edu

The thermal decomposition of the hexahydrate leads to the formation of lower hydrates. cohlife.org For instance, heating MgCl₂·6H₂O can produce MgCl₂·4H₂O at around 69°C and MgCl₂·2H₂O at approximately 129°C. sci-hub.st The crystal structures of these dehydration products, including the dihydrate, have been investigated using in-situ synchrotron powder diffraction data. researchgate.net Further heating leads to the formation of the monohydrate, MgCl₂·H₂O. usra.edu

In addition to the common hydrates, more water-rich forms exist at lower temperatures, such as the octahydrate (MgCl₂·8H₂O) and the dodecahydrate (MgCl₂·12H₂O). wikipedia.orgusra.eduresearchgate.net These higher hydrates also feature [Mg(H₂O)₆]²⁺ ions, as verified by X-ray crystallography. wikipedia.org Furthermore, specific conditions of high pressure have allowed for the synthesis and characterization of previously unobserved hydrates like the decahydrate (MgCl₂·10H₂O) and the heptahydrate (MgCl₂·7H₂O). iucr.orgnih.gov

Below is a table summarizing the crystallographic data for several magnesium chloride hydrates.

| Hydrate | Common Name | Crystal System | Space Group | Reference(s) |

| MgCl₂·2H₂O | Dihydrate | Monoclinic | P2₁/c | bgcryst.com |

| MgCl₂·4H₂O | Tetrahydrate | Monoclinic | - | sci-hub.rutno.nl |

| MgCl₂·6H₂O | Bischofite | Monoclinic | C2/m | sci-hub.rumst.edu |

| MgCl₂·7H₂O | Heptahydrate | - | - | iucr.orgnih.govnih.gov |

| MgCl₂·8H₂O | Octahydrate | - | - | usra.eduresearchgate.net |

| MgCl₂·10H₂O | Decahydrate | - | - | nih.gov |

| MgCl₂·12H₂O | Dodecahydrate | - | - | usra.eduresearchgate.net |

Data for some hydrates' crystal systems and space groups are not consistently available in the provided search results.

Neutron Diffraction for Deuterated Hydrates and Hydrogen Bonding Networks

While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is a superior technique for accurately determining the positions of hydrogen atoms. amercrystalassn.org To improve signal quality, studies often use deuterated samples (where hydrogen is replaced by its isotope, deuterium), as this minimizes incoherent scattering. sci-hub.ruamercrystalassn.org

Neutron diffraction studies on deuterated magnesium chloride hydrates have provided critical insights into their complex hydrogen-bonding networks. For example, analysis of deuterated magnesium chloride hexahydrate (MgCl₂·6D₂O) under high pressure revealed subtle modifications in the hydrogen-bond network. sci-hub.ru In the high-pressure decahydrate phase (MgCl₂·10D₂O), neutron powder diffraction patterns helped to determine the positions of deuterium (B1214612) atoms, revealing features such as bifurcated hydrogen bonds, which were not observed in other forms of magnesium chloride hydrates. nih.gov Similarly, a combination of X-ray and neutron diffraction was used to solve the structure of the high-pressure heptahydrate (MgCl₂·7D₂O), identifying orientational disorder in the water molecules and the nature of their hydrogen bonds. iucr.orgnih.govjaea.go.jp These studies show how the network of hydrogen bonds, involving coordinated water, interstitial water, and chloride ions, is crucial to the stability of the crystal structures. nih.govnih.gov

High-Pressure Crystallography of Magnesium Chloride Hydrates

The application of high pressure to magnesium chloride solutions or hydrates can induce the formation of novel crystalline phases that are not stable at ambient pressure. sci-hub.ru In-situ single-crystal X-ray diffraction and powder neutron diffraction under high-pressure conditions have been instrumental in discovering and characterizing these new forms. sci-hub.ruiucr.org

A notable discovery is magnesium chloride decahydrate (MgCl₂·10H₂O), which forms at pressures between 2.1 and 2.3 GPa. sci-hub.runih.gov This phase was previously a missing member of the even-numbered hydrate series. sci-hub.ru Another significant finding is magnesium chloride heptahydrate (MgCl₂·7H₂O), the first water-rich hydrate in the series with an odd number of water molecules, which forms at pressures above 2 GPa. iucr.orgnih.govnih.gov The existence of these water-rich high-pressure phases is interesting, as many salt hydrates tend to dehydrate under pressure. sci-hub.ru

High pressure can also induce transformations between existing phases. For example, the common hexahydrate (bischofite, or MC6-I) transforms into a high-pressure phase (MC6-II) at approximately 0.9 GPa, which involves a subtle structural change and a reduction in symmetry. sci-hub.ruresearchgate.net

Analysis of [Mg(H₂O)₆]²⁺ Octahedral Coordination and Inter-Octahedral Linkages

A fundamental building block in the crystal structures of water-rich magnesium chloride hydrates (where n ≥ 6) is the hexaaquomagnesium(II) cation, [Mg(H₂O)₆]²⁺. sci-hub.ruresearchgate.netnih.govum.edu.mt In this complex, the Mg²⁺ ion is octahedrally coordinated to six water molecules. oup.comaimspress.comnih.gov The Mg–O bond distances within this octahedron are highly regular, typically measuring close to 2.1 Å. oup.comaimspress.com

Morphological Analysis of Crystalline Forms and Intermediate Products

The macroscopic shape and surface characteristics of crystalline materials, known as morphology, are studied to understand their formation and properties.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology of materials at high magnification. SEM studies on magnesium chloride and its derivatives reveal diverse particle shapes and structures. For instance, during the thermal decomposition of MgCl₂·6H₂O, intermediate products with distinct morphologies are formed. sci-hub.st The product MgOHCl can appear as irregular particles with a porous structure. sci-hub.st Upon further heating to 415°C, these can convert to cylindrical particles of MgO. sci-hub.st If the decomposition pathway is altered to proceed via MgCl₂·H₂O, the resulting intermediate, Mg₃Cl₂(OH)₄·2H₂O, consists of irregular shapes and tiny, needle-like particles. sci-hub.st

The preparation method also heavily influences morphology. Porous MgCl₂ particles can be produced via a spray drying process. researchgate.net Other studies have shown that anhydrous MgCl₂ can consist of large particles (up to 200 μm) with some surface cracks. researchgate.net The morphology of magnesium oxide, prepared from magnesium chloride hexahydrate, can be controlled by calcination temperature and time, resulting in structures ranging from uniformly distributed coral-like particles to larger, sintered aggregates. journalssystem.com

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) is a powerful analytical technique for visualizing the internal structure and nanoscale features of materials. sci-hub.se By transmitting a focused beam of electrons through an ultra-thin sample, TEM can achieve magnifications of up to 50 million times, revealing details at the atomic scale. osu.edu This high resolution allows for the investigation of nanostructures, polymer network organization, and interactions within materials. sci-hub.se

Key nanoscale features of magnesium dichloride dihydrate that could be elucidated using TEM include:

Crystal Habit and Morphology: Detailed imaging could reveal the precise shape and faceting of individual nanocrystals.

Particle Size Distribution: TEM can provide accurate measurements of the size and distribution of nanoparticles.

Lattice Defects and Dislocations: High-resolution TEM can identify imperfections in the crystal lattice, which can influence the material's properties.

Nanoporous Structures: The presence and nature of any nanoporosity within the material can be visualized. sci-hub.se

The table below summarizes the capabilities of TEM for nanoscale feature analysis.

| TEM Capability | Description | Relevance to Magnesium Dichloride Dihydrate |

| High-Resolution Imaging | Direct visualization of atomic planes and crystal lattice. | Determination of crystal structure and identification of defects. |

| Selected Area Electron Diffraction (SAED) | Provides crystallographic information from nanometer-sized regions. osu.edu | Confirmation of the dihydrate phase and determination of crystal orientation. |

| Bright-Field and Dark-Field Imaging | Contrast modes that highlight different features based on electron scattering. | Imaging of dislocations, grain boundaries, and phase distribution. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental analysis of the sample. | Confirmation of the magnesium, chlorine, and oxygen (from water) composition. |

Influence of Precipitation Conditions on Morphology

The morphology of crystalline materials, including magnesium chloride hydrates, is significantly influenced by the conditions under which they are precipitated from a solution. Key parameters that can be controlled to tailor the resulting crystal size, shape, and structure include reactant concentrations, temperature, pH, and the presence of additives.

Studies on the precipitation of related magnesium compounds offer valuable insights into the principles governing morphological control. For example, in the synthesis of magnesium hydroxide (B78521), the choice of the precipitating agent (e.g., NaOH vs. NH4OH) and the reaction temperature have been shown to dramatically alter the resulting particle morphology, leading to structures ranging from globular nanoparticles to hexagonal platelets. The concentration of magnesium ions in the initial solution can also affect the precipitation process. nih.gov

For magnesium chloride hydrates, the following precipitation conditions are expected to have a significant impact on morphology:

Supersaturation: The level of supersaturation of the magnesium chloride solution will dictate the nucleation and growth rates, thereby influencing the final crystal size.

Temperature: Temperature affects both the solubility of magnesium chloride and the kinetics of crystallization. Different hydrates of magnesium chloride are stable at different temperatures. sci-hub.se

pH of the Solution: The pH can influence the hydrolysis of magnesium ions and the incorporation of hydroxide groups, potentially leading to the formation of basic magnesium chlorides with distinct morphologies.

The table below outlines the expected influence of various precipitation parameters on the morphology of magnesium dichloride dihydrate.

| Precipitation Parameter | Expected Influence on Morphology |

| Reactant Concentration | Affects supersaturation, influencing nucleation density and crystal size. |

| Temperature | Controls the stable hydrate phase and influences growth kinetics. |

| pH | Can lead to the formation of different magnesium-containing species with varied morphologies. |

| Stirring/Agitation | Affects mass transport and can influence the homogeneity of the precipitate. |

| Presence of Additives | Can modify crystal habit by selectively adsorbing to specific crystal faces. |

Structural Aspects of Hydrated Ion-Water Interactions in Solution

In an aqueous environment, the magnesium (Mg²⁺) and chloride (Cl⁻) ions of magnesium dichloride are surrounded by water molecules, forming hydration shells. The structure and dynamics of these hydration shells, along with the interactions between the hydrated ions, are critical to understanding the behavior of magnesium chloride solutions.

The magnesium ion, due to its high charge density, is strongly hydrated. nih.govacs.org Experimental and theoretical studies, including X-ray and neutron diffraction, consistently show that the Mg²⁺ ion has a rigidly held first hydration shell composed of six water molecules arranged in an octahedral geometry. nih.govmdpi.com This primary hydration shell is very stable. Evidence also points to the existence of a second, more structured hydration shell around the magnesium ion. rsc.org

The interaction between the hydrated Mg²⁺ cation and the Cl⁻ anion can lead to the formation of ion pairs. Several types of ion pairs can exist in solution:

Contact Ion Pairs (CIPs): The cation and anion are in direct contact, with no intervening water molecules.

Solvent-Shared Ion Pairs (SSIPs): The cation and anion are separated by a single layer of water molecules.

Solvent-Separated Ion Pairs (SSIPs): The cation and anion are separated by more than one layer of water molecules.

For magnesium chloride solutions, there is a general consensus that contact ion pairing is not energetically favorable under ambient conditions, even at high concentrations. osu.edu This is attributed to the strong hydration of the Mg²⁺ ion, which makes it difficult for the chloride ion to displace a water molecule from the primary hydration shell. osu.edu Instead, solvent-shared and solvent-separated ion pairs are more likely to form. nih.govresearchgate.net As the concentration of the solution increases, the likelihood of finding chloride ions in the second hydration shell of the magnesium ion also increases. acs.org

The table below summarizes key findings regarding the hydration and ion pairing of magnesium chloride in aqueous solutions from various studies.

| Study Type | Key Findings | Reference(s) |

| Molecular Dynamics & Raman Spectroscopy | Contact ion pairing is not energetically favorable; solvent-shared ion pairs are more likely. A transition in solution structure is observed at higher concentrations. | osu.edu |

| Dielectric Relaxation Spectroscopy | Mg²⁺ is strongly solvated, immobilizing about 20 water molecules in two well-defined hydration layers. No evidence for contact ion pairs was found. | nih.gov |

| Density Functional Theory & Molecular Dynamics | Solvent-separated Mg²⁺–Cl⁻ conformers are stable. At high concentrations, Cl⁻ ions are more frequently found in the second hydration shell of Mg²⁺. | researchgate.net |

| Neutron Scattering & Ab Initio Molecular Dynamics | Mg²⁺ has a rigid hydration shell of six water molecules in an octahedral geometry. | mdpi.comnih.gov |

| X-ray Diffraction | The mean coordination for the Mg²⁺ cation is octahedral, with a cation-water distance of approximately 2.10-2.12 Å. | iucr.org |

Thermodynamic and Kinetic Investigations of Magnesium Dichloride Dihydrate Transformations

Thermal Decomposition Kinetics and Mechanisms

The thermal decomposition of magnesium chloride hydrates is a complex process involving multiple steps of dehydration and hydrolysis. The pathway and the final products are highly dependent on the experimental conditions.

Multi-step Dehydration and Hydrolysis Pathways

The thermal decomposition of magnesium chloride hexahydrate (MgCl₂·6H₂O) into magnesium dichloride dihydrate (MgCl₂·2H₂O) and further to anhydrous magnesium chloride is not a simple, single-step process. It involves a series of dehydration and hydrolysis reactions that can occur simultaneously.

The decomposition of MgCl₂·6H₂O typically proceeds through the formation of lower hydrates. researchgate.netresearchgate.net The process can be generally outlined in the following stages under heating:

Step 1: MgCl₂·6H₂O → MgCl₂·4H₂O + 2H₂O

Step 2: MgCl₂·4H₂O → MgCl₂·2H₂O + 2H₂O

Step 3: MgCl₂·2H₂O → MgCl₂·H₂O + H₂O

Step 4: MgCl₂·H₂O → MgCl₂ + H₂O

However, hydrolysis reactions often compete with the later stages of dehydration, leading to the formation of magnesium hydroxychlorides. researchgate.netsci-hub.st The hydrolysis becomes more significant at elevated temperatures. For instance, the digestion of magnesium chloride dihydrate granules in a molten electrolyte occurs in two stages, with the first, rapid stage involving the formation of MgOHCl due to dehydration and hydrolysis. scientific.net

The decomposition process is endothermic, and the main mass loss occurs in the temperature range of approximately 200–400°C and around 470°C. journalssystem.com The thermal decomposition of MgCl₂·6H₂O can be divided into six stages, where the first two stages involve the loss of four water molecules to form the dihydrate. researchgate.net Subsequent stages involve both dehydration and hydrolysis. researchgate.net

Identification of Intermediate Hydroxychloride Phases (e.g., MgOHCl, Mg₃Cl₂(OH)₄·2H₂O)

During the thermal decomposition of magnesium chloride hydrates, several intermediate hydroxychloride phases can form. The specific phases depend on the temperature and atmosphere.

Commonly identified intermediate hydroxychloride compounds include:

Magnesium hydroxychloride (MgOHCl): This is a frequently observed intermediate. researchgate.netsci-hub.st Its formation is a result of the hydrolysis of magnesium chloride. Studies have shown that MgOHCl can form at temperatures as low as 167°C during the decomposition of MgCl₂·6H₂O. researchgate.netsci-hub.st The conversion of MgCl₂·nH₂O (where 1 ≤ n ≤ 2) can lead to the formation of Mg(OH)Cl·0.3H₂O at around 203°C, which then dehydrates to MgOHCl at approximately 235°C. researchgate.netsci-hub.st

Mg₃Cl₂(OH)₄·2H₂O and Mg₃(OH)₄Cl₂: These more complex hydroxychloride phases have also been identified. researchgate.netsci-hub.st For example, when MgCl₂·6H₂O is calcined in an HCl atmosphere up to 203°C to first obtain MgCl₂·H₂O, and then the calcination continues without the HCl gas, Mg₃Cl₂(OH)₄·2H₂O can form at 203°C, followed by the formation of Mg₃(OH)₄Cl₂ at 220°C. researchgate.netsci-hub.st

The formation of these hydroxychloride phases is a critical aspect of the decomposition process, as they can influence the morphology and reactivity of the final products. researchgate.netsci-hub.st Wikipedia lists several stable magnesium oxychloride phases, including 2Mg(OH)₂·MgCl₂·4H₂O, 3Mg(OH)₂·MgCl₂·8H₂O, and 5Mg(OH)₂·MgCl₂·8H₂O, which are major components of Sorel cement. wikipedia.org

Impact of Heating Rate and Atmosphere on Decomposition

The kinetics and pathways of the thermal decomposition of magnesium dichloride dihydrate and its higher hydrates are significantly influenced by the heating rate and the surrounding atmosphere.

Heating Rate: A lower heating rate generally allows for more distinct separation of the dehydration steps. For example, reducing the heating rate to below 0.2 K/min can allow MgCl₂·6H₂O to fully convert to MgCl₂·4H₂O without melting. researchgate.net However, at higher heating rates, these transitions may not occur in a timely manner due to mass transfer limitations. researchgate.net The dehydration temperature and behavior of MgCl₂·6H₂O are primarily influenced by the heating rate. journalssystem.com Different studies using varying heating rates have reported different decomposition temperatures for the same dehydration step. journalssystem.com For instance, with a slow heating rate of about 0.1°C/min, thermal decomposition has been observed to start around 130°C. iea-shc.org

Atmosphere: The composition of the surrounding atmosphere plays a crucial role, particularly in the extent of hydrolysis.

Inert Atmosphere: In a dry air or nitrogen flow, both dehydration and hydrolysis occur. sci-hub.sttno.nl

HCl Atmosphere: The presence of hydrogen chloride (HCl) gas can suppress the hydrolysis reactions. researchgate.netsci-hub.st Calcining MgCl₂·6H₂O in an HCl atmosphere can be used to obtain MgCl₂·H₂O with minimal hydrolysis. researchgate.netsci-hub.st To produce high-purity anhydrous MgCl₂, dehydration is often carried out in a shielding gas atmosphere of chlorine or hydrogen chloride. atlantis-press.com

Water Vapor Pressure: The partial pressure of water vapor in the atmosphere also affects the dehydration and rehydration processes. The kinetics of the water vapor sorption process of MgCl₂·6H₂O are controlled by the surrounding water vapor pressure and the temperature. tno.nl

| Heating Rate (°C/min) | Dehydration Step | Observed Temperature (°C) | Reference |

|---|---|---|---|

| 1 | Hexahydrate to Tetrahydrate | 70 | journalssystem.com |

| 2 | Initial Dehydration | 25-115 | journalssystem.com |

| 5 | Hexahydrate to Tetrahydrate | 69 | journalssystem.com |

| 10 | Dehydration and Hydrolysis | 200-400 | journalssystem.com |

Hydration/Dehydration Cycle Kinetics for Thermochemical Energy Storage

The reversible hydration and dehydration of magnesium chloride hydrates, including the dihydrate, are of significant interest for thermochemical energy storage (TCES) applications. The kinetics of these cycles are critical for the efficiency and power output of such systems.

Mass and Heat Transport Phenomena during Dehydration

Mass and heat transport are crucial factors that can become rate-limiting during the dehydration of magnesium chloride hydrates. researchgate.net The process involves the diffusion of water molecules from the bulk of the solid to the surface, followed by their removal from the surface. polito.it

During dehydration, the material structure can undergo significant changes, such as shrinkage and cracking, which in turn affect the permeability and packing of the material bed. mdpi.com This can alter heat and mass transfer performance. mdpi.com The formation of a liquid phase due to the hygroscopic nature of the salt can inhibit mass transport and lead to particle agglomeration, especially at high relative humidity. researchgate.net

The dehydration rate is influenced by several factors, including:

Temperature

External water vapor pressure

Diffusion path length

Crystal defects

Molecular dynamics simulations have shown that the dehydration rate of MgCl₂·H₂O and MgCl₂·2H₂O increases with temperature. rsc.org

Diffusion Coefficients of Water in Solid Hydrates

The diffusion coefficient of water within the solid hydrate (B1144303) is a key parameter that quantifies the rate of water transport and, consequently, the dehydration kinetics. This coefficient is dependent on temperature and the specific hydrate phase.

Molecular dynamics simulations have been employed to determine the diffusion coefficients of water in magnesium chloride hydrates.

For MgCl₂·2H₂O, the diffusion coefficient of H₂O was found to be 1.24 ± 0.37 × 10⁻¹⁰ m²/s at 300 K. researchgate.net

The diffusivity increases with temperature and follows the Arrhenius law for both MgCl₂·H₂O and MgCl₂·2H₂O. rsc.org

The diffusion coefficient of H₂O through MgCl₂·H₂O is lower than through MgCl₂·2H₂O, suggesting that water transport in the monohydrate can be a rate-limiting step. rsc.org

Other studies using different force fields have reported diffusion coefficients for water through MgCl₂·nH₂O (n=1 to 6) in the range of 10⁻¹¹ to 10⁻⁹ m²/s. researchgate.netresearchgate.net

Defects within the crystal structure, such as vacancies, can significantly enhance the diffusion of water. Vacancy concentrations of 1.38% to 4.16% in MgCl₂·2H₂O can lead to a diffusivity enhancement of 32.9% to 107.7%. researchgate.net

| Compound | Temperature (K) | Diffusion Coefficient (m²/s) | Reference |

|---|---|---|---|

| MgCl₂·2H₂O | 300 | 1.24 x 10⁻¹⁰ | researchgate.net |

| 300-500 | Increases with temperature | rsc.org | |

| MgCl₂·H₂O | 300 | 7.18 x 10⁻¹¹ | rsc.org |

| 300-500 | Increases with temperature (64x increase from 300K to 500K) | rsc.org |

Kinetics of Digestion in Molten Salt Electrolytes

The digestion of magnesium dichloride dihydrate granules in molten salt electrolytes is a crucial step in processes such as the electrolytic production of magnesium. This process involves both dehydration and dissolution and occurs in a distinct two-stage mechanism. scientific.netscientific.netresearchgate.net

Two-Stage Digestion Mechanism and Rate-Controlling Steps

The digestion of MgCl₂·2H₂O granules in molten salt proceeds through two main stages. scientific.netscientific.netresearchgate.net

Stage 1: Rapid Dehydration and Hydrolysis The first stage is characterized by very rapid kinetics. scientific.netscientific.netresearchgate.net It involves the dehydration and hydrolysis of the magnesium dichloride dihydrate within the interior of the granules, leading to the formation of magnesium hydroxychloride (MgOHCl). scientific.netscientific.netresearchgate.net This initial, fast reaction is best described by the shrinking core model, where the surface reaction is the rate-controlling step. scientific.netscientific.netresearchgate.net The evolution of gas products, specifically the waters of hydration, is observed as "primary bubbling". researchgate.net

Stage 2: Homogeneous Reaction The second stage of digestion is modeled as a first-order homogeneous reaction. scientific.netscientific.netresearchgate.net This stage involves the decomposition of the dissolved magnesium hydroxychloride. researchgate.net This decomposition is accompanied by a "secondary bubbling" behavior, which is due to the release of gases like hydrogen chloride (HCl) and water vapor. researchgate.net

The kinetic parameters for both stages have been determined, and understanding this two-stage mechanism is essential for the mathematical modeling and optimization of industrial chlorination processes. scientific.netscientific.netresearchgate.net

Thermodynamic Stability of Hydrates and Related Hydroxychlorides

The stability of magnesium chloride hydrates and their associated hydroxychlorides is fundamental to predicting their behavior in various chemical environments. This stability is quantified by thermodynamic properties such as Gibbs free energy and enthalpy of formation, as well as solubility constants.

Gibbs Free Energy and Enthalpy of Formation for Specific Phases

The thermodynamic stability of different magnesium compounds can be compared using their standard Gibbs free energy (ΔGf°) and enthalpy of formation (ΔHf°). A more negative Gibbs free energy of formation indicates a more thermodynamically stable compound.

For instance, research has determined the Gibbs free energy and enthalpy of formation for magnesium chloride hydroxide (B78521) hydrate (Mg₃Cl(OH)₅·4H₂O), also known as phase 5. researchgate.net At 25°C, the Gibbs free energy of formation for this phase is -3384 ± 2 kJ/mol, and the enthalpy of formation is -3896 ± 6 kJ/mol. researchgate.net Comparing these to other compounds reveals their relative stabilities. For example, brucite (Mg(OH)₂) is thermodynamically more stable than calcium silicate (B1173343) hydrate (C-S-H), which has implications in cement chemistry. eco-solutions.net

| Compound | Formula | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| Magnesium Dichloride (anhydrous) | MgCl₂ | -641.1 wikipedia.org | -591.6 wikipedia.org |

| Magnesium Dichloride Dihydrate | MgCl₂·2H₂O | -1279.9 | Not readily available |

| Magnesium Hydroxychloride (Phase 5) | Mg₃Cl(OH)₅·4H₂O | -3896 ± 6 researchgate.net | -3384 ± 2 researchgate.net |

| Magnesium Hydroxide (Brucite) | Mg(OH)₂ | -924.5 | -832.3 ± 1.1 researchgate.net |

| Magnesium Oxide (Periclase) | MgO | -601.7 | -569.4 |

Data compiled from various sources. Note that the enthalpy of formation for MgCl₂·2H₂O is calculated from older literature and may vary.

Solubility Constants in Complex Aqueous Systems

The solubility of magnesium chloride hydrates and hydroxychlorides dictates their behavior in aqueous solutions. The solubility product constant (Ksp) is a measure of a solid's solubility in a particular solvent.

Magnesium chloride itself is highly soluble in water. wikipedia.orgnih.gov In contrast, magnesium hydroxychlorides are only slightly soluble. wikipedia.org The solubility of these compounds is often studied in complex systems, such as brines containing sodium chloride (NaCl) and magnesium chloride (MgCl₂).

For magnesium chloride hydroxide hydrate (Phase 5), the solubility constant (log K) for the dissolution reaction Mg₃Cl(OH)₅·4H₂O + 5H⁺ ⇌ 3Mg²⁺ + 9H₂O(l) + Cl⁻ at 25°C is 43.21 ± 0.33. researchgate.netresearchgate.net This value is critical for geochemical modeling, particularly in environments like nuclear waste repositories located in salt formations, where the formation of such phases can influence the local geochemistry. researchgate.net

The solubility of magnesium hydroxide (brucite) is also a key parameter. Its solubility product (Ksp) is 5.61 × 10⁻¹². wikipedia.org In MgCl₂ solutions, brucite can convert into hydrated magnesium hydroxychlorides. researchgate.net The study of these solubility equilibria has led to the identification of several thermodynamically stable magnesium chloride hydroxide hydrates, including the 3-1-8 phase (3Mg(OH)₂·MgCl₂·8H₂O) and the 2-1-4 phase (2Mg(OH)₂·MgCl₂·4H₂O), among others. acs.orgresearchgate.net

| Compound | Formula | System/Conditions | Solubility Information |

| Magnesium Dichloride Hexahydrate | MgCl₂·6H₂O | Water at 20°C | 54.3 g/100 mL wikipedia.orgnih.gov |

| Magnesium Hydroxide (Brucite) | Mg(OH)₂ | Water at 25°C | Ksp = 5.61 × 10⁻¹² wikipedia.org |

| Magnesium Hydroxychloride (Phase 5) | Mg₃Cl(OH)₅·4H₂O | MgCl₂–NaCl solutions at 25°C | log K = 43.21 ± 0.33 for dissolution reaction researchgate.netresearchgate.net |

Computational Chemistry and Theoretical Modeling of Magnesium Dichloride Dihydrate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of magnesium chloride hydrates. It allows for accurate predictions of molecular geometries, reaction energetics, and spectroscopic properties.

Optimization of Molecular Geometries and Energetics of Dehydration Steps

DFT calculations have been instrumental in optimizing the molecular geometries of various magnesium chloride hydrates (MgCl₂·nH₂O, where n=0, 1, 2, 4, 6) and elucidating the energetics of their stepwise dehydration. researchgate.net Studies have shown that the dehydration process from bischofite (MgCl₂·6H₂O) to anhydrous magnesium chloride (MgCl₂) involves several intermediate hydrates. researchgate.net The energy required for each dehydration step has been calculated, revealing that the removal of the last two water molecules from MgCl₂·2H₂O to form MgCl₂ is the most energy-intensive part of the process. researchgate.net

A DFT study employing the B3LYP/6-31G* level of theory, with energy corrections from the second-order Møller-Plesset perturbation theory (MP2), determined the energy variations for the sequential removal of water molecules. researchgate.net The results indicated that the structures of these hydrates are relatively simple with few meta-stable isomers, which may contribute to the faster hydration kinetics observed in chlorides compared to sulfates. nih.gov

Table 1: Energy Variations for Dehydration Steps of Magnesium Chloride Hydrates

| Dehydration Step | Energy Variation (kcal/mol) |

|---|---|

| MgCl₂·6H₂O → MgCl₂·4H₂O + 2H₂O | 35.55 researchgate.net |

| MgCl₂·4H₂O → MgCl₂·2H₂O + 2H₂O | 41.30 researchgate.net |

| MgCl₂·2H₂O → MgCl₂·H₂O + H₂O | 28.55 researchgate.net |

| MgCl₂·H₂O → MgCl₂ + H₂O | 31.08 researchgate.net |

| MgCl₂·2H₂O → MgCl₂ + 2H₂O | 59.63 researchgate.net |

This interactive table summarizes the calculated energy changes for the stepwise dehydration of magnesium chloride hydrates, as determined by DFT calculations. researchgate.net

Prediction of Chemical Shielding for NMR Spectroscopy

Computational NMR studies using DFT have been employed to predict the ¹H chemical shielding for magnesium chloride hydrates. researchgate.netosti.gov By combining experimental ¹H-magic angle spinning (MAS) NMR spectra with periodic DFT calculations, a correlation between the predicted chemical shielding and the experimental chemical shift can be established. nih.govnih.gov This approach aids in the assignment of ¹H-NMR spectra for complex magnesium-containing phases. researchgate.netosti.gov For instance, the ¹H chemical shifts of water protons in MgCl₂ hydrates are predicted to be predominantly in the range of +4.0 to +5.0 ppm. nih.gov These computational predictions are valuable for characterizing and quantifying proton-containing species in various magnesium compounds. researchgate.netosti.govnih.gov

Proton Transfer Mechanisms in Hydrolysis

DFT calculations have been crucial in understanding the hydrolysis of magnesium chloride hydrates, a side reaction that can produce harmful hydrogen chloride (HCl) gas. nih.govresearchgate.net The probability of hydrolysis is found to be greater for lower hydrates. nih.gov Hydrolysis from the hexa-, tetra-, and di-hydrate forms is generally only favorable at very high temperatures, whereas for the monohydrate, it can become favorable at high water vapor pressure and low HCl pressure. nih.gov

The energy barrier for proton transfer, a key step in the hydrolysis reaction, has been calculated using DFT. For MgCl₂·2H₂O, the barrier for proton transfer was found to be 19.55 kcal/mol. rsc.org This indicates that proton transfer is a rate-determining step in the hydrolysis reaction. rsc.org The presence of a neighboring water molecule, as in higher hydrates, increases the energy barrier for proton transfer, thus inhibiting hydrolysis. rsc.org For example, the barrier for proton transfer in MgCl₂·2H₂O surrounded by one water molecule increases to 29.61 kcal/mol. rsc.org

Bond Dissociation Energies and Bond Order Analysis

DFT has been used to calculate the bond dissociation energies (BDEs) for Mg-Cl and Mg-O bonds in magnesium chloride hydrates, which are fundamental to understanding both dehydration and hydrolysis reactions. rsc.orgresearchgate.net Restrained GGA-DFT calculations have provided insights into the relative energies of these bonds. researchgate.net Furthermore, advanced chemical bonding analyses, such as bond order analysis, have been used to quantify the strength of interatomic interactions within these structures. acs.org Comparative bond order analysis has revealed that the strength of Mg-Cl and Mg-O bonds in mixed calcium-magnesium chloride hydrates can be stronger than in pure magnesium chloride hydrates. acs.org

Table 2: Calculated Bond Dissociation and Proton Transfer Energies

| Process | System | Energy Barrier (kcal/mol) |

|---|---|---|

| Proton Transfer | MgCl₂·2H₂O | 19.55 rsc.orgacs.org |

| Proton Transfer | MgCl₂·2H₂O with neighboring H₂O | 29.61 rsc.org |

| Chloride Ion Formation | MgCl₂·2H₂O | 8.31 rsc.org |

This interactive table presents DFT-calculated energy barriers for key processes in the hydrolysis of magnesium dichloride dihydrate. rsc.orgacs.org

Equation of State for Compressed/Stretched Crystal Structures

To simulate reactions in the solid phase of hydrates, the crystal structures of MgCl₂, MgCl₂·H₂O, and MgCl₂·2H₂O have been computationally compressed or stretched to obtain their equation of state (EOS). researchgate.net These calculations, performed within the framework of GGA-DFT, are essential for developing reactive force fields used in larger-scale simulations. researchgate.net The bulk moduli of MgCl₂·H₂O and MgCl₂·2H₂O obtained from these DFT calculations show close agreement with those derived from reactive force field simulations. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of magnesium chloride dihydrate systems over time, offering insights into processes like water diffusion and the kinetics of dehydration and hydrolysis.

MD simulations have been used to investigate water mobility in single crystals of magnesium chloride hydrates. researchgate.net These simulations have benchmarked standard force fields for their ability to reproduce the structure of these hydrates at various temperatures. researchgate.net For instance, studies have explored the diffusion of water molecules through the crystal lattice, which can be a rate-limiting step in dehydration. researchgate.net

Reactive force fields (ReaxFF), parameterized using DFT data, have been developed to study the dehydration and hydrolysis kinetics of MgCl₂·H₂O and MgCl₂·2H₂O. researchgate.netrsc.org MD simulations using these force fields have shown that the dehydration rate increases more rapidly with temperature in MgCl₂·H₂O than in MgCl₂·2H₂O. researchgate.net Furthermore, these simulations have been able to predict the onset temperature of HCl formation, a critical parameter for applications like seasonal heat storage. researchgate.netrsc.org For MgCl₂·H₂O, the onset of HCl formation was observed at 340 K, which is in agreement with experimental findings. researchgate.netrsc.org

The diffusion coefficient of water through the crystal structure is another important parameter that has been investigated using MD. It was found that the diffusion of H₂O through MgCl₂·H₂O is lower than through MgCl₂·2H₂O. researchgate.net Additionally, the impact of crystal defects, such as vacancies and interstitials, on water diffusion has been studied, revealing that such defects can facilitate water migration within the crystal. sci-hub.se

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Magnesium dichloride dihydrate | MgCl₂·2H₂O |

| Magnesium chloride | MgCl₂ |

| Magnesium chloride monohydrate | MgCl₂·H₂O |

| Magnesium chloride tetrahydrate | MgCl₂·4H₂O |

| Bischofite (Magnesium chloride hexahydrate) | MgCl₂·6H₂O |

| Hydrogen chloride | HCl |

| Water | H₂O |

| Calcium chloride | CaCl₂ |

| Calcium chloride dihydrate | CaCl₂·2H₂O |

| Calcium chloride tetrahydrate | CaCl₂·4H₂O |

| Calcium chloride hexahydrate | CaCl₂·6H₂O |

| Magnesium sulfate (B86663) | MgSO₄ |

| Magnesium oxide | MgO |

| Ammonia (B1221849) | NH₃ |

| Ethanol | EtOH |

| Dimethoxydimethylsilane | Me₂Si(OMe)₂ |

| Titanium tetrachloride | TiCl₄ |

| Triethylaluminium | AlEt₃ |

| Uranium trichloride | UCl₃ |

Investigation of Water Mobility in Crystal Structures

Molecular dynamics simulations have been instrumental in understanding the mobility of water molecules within the crystal lattice of magnesium chloride hydrates. researchgate.net Studies using reactive force fields (ReaxFF) have shown that the diffusion coefficient of water through MgCl₂·2H₂O is higher than through the monohydrate (MgCl₂·H₂O). researchgate.netresearchgate.net This diffusion is temperature-dependent and follows the Arrhenius law. researchgate.net The arrangement of water molecules and their hydrogen bonding network within the crystal structure are key factors governing this mobility. The crystal structure of MgCl₂·2H₂O is composed of single chains of edge-sharing MgCl₂(H₂O)₄ octahedra. researchgate.net

Simulation of Dehydration and Hydrolysis Kinetics

Computational simulations have been extensively used to model the dehydration and hydrolysis of magnesium dichloride dihydrate. researchgate.netresearchgate.net Hydrolysis, an irreversible reaction that produces hydrogen chloride (HCl) gas, is a significant concern in applications like seasonal heat storage. researchgate.netresearchgate.netacs.org Reactive force field (ReaxFF) molecular dynamics simulations on 2D-periodic slabs of MgCl₂·2H₂O have been performed to study these kinetics. researchgate.netresearchgate.net These simulations indicate that for MgCl₂·2H₂O, the formation of HCl is not observed in the temperature range of 300-500 K, unlike in the monohydrate where the onset temperature for HCl formation is 340 K. researchgate.netresearchgate.net

Density Functional Theory (DFT) calculations have been employed to determine the energy barriers for key reaction steps. For instance, the enthalpy change for proton dissociation in MgCl₂·2H₂O, a critical step in hydrolysis, has been calculated to be 19.55 kcal/mol. acs.org Another study using ReaxFF found a comparable proton transfer barrier of 20.24 kcal/mol, which is in good agreement with the DFT value. researchgate.netresearchgate.net Kinetic parameters such as the activation energy for dehydration of MgCl₂·2H₂O have been determined to be 32.22 kJ/mol. researchgate.net The digestion of magnesium chloride dihydrate granules in molten salt electrolytes, a process involving both dehydration and hydrolysis, has been modeled as a two-stage process. scientific.net

Reactive Force Field (ReaxFF) Development and Parameterization

The development of accurate reactive force fields (ReaxFF) is crucial for simulating the chemical reactions in magnesium chloride hydrate (B1144303) systems. osti.gov ReaxFF for MgCl₂ hydrates has been parameterized by training against quantum mechanics data from Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net This training data includes bond dissociation curves, angle bending curves, reaction enthalpies, and equations of state. researchgate.netresearchgate.net The successful parameterization allows for the study of complex processes like dehydration and hydrolysis. researchgate.netresearchgate.netacs.org

The validity of the developed ReaxFF has been confirmed by comparing its predictions with DFT results. For example, the bulk moduli of MgCl₂·H₂O and MgCl₂·2H₂O obtained from ReaxFF are in close agreement with those calculated using DFT. researchgate.netresearchgate.net Furthermore, the energy barrier for the proton transfer reaction in MgCl₂·2H₂O calculated with ReaxFF (20.24 kcal/mol) closely matches the DFT value (19.55 kcal/mol). researchgate.netresearchgate.net These validations demonstrate that ReaxFF can provide reliable insights into the reaction kinetics and transport properties of magnesium chloride hydrates at the atomistic scale. researchgate.net

A combination of ReaxFF with Grand Canonical Monte Carlo (GCMC) methods, sometimes biased with the Weeks−Chandler−Andersen (WCA) potential, has been developed to model the hydration and dehydration processes in dense salt structures. acs.orgscm.comtudelft.nl This approach overcomes the limitations of standard GCMC in which the insertion of water molecules into dense crystal structures has a very low probability of success. scm.com

Ion-Water Interactions and Solution Structure

The interaction between magnesium and chloride ions with water molecules governs the structure and properties of magnesium dichloride solutions. In aqueous solutions, the Mg²⁺ ion is strongly solvated, forming well-defined hydration shells. sci-hub.sesci-hub.se Molecular dynamics simulations and Raman spectroscopy studies suggest that contact ion pairing between Mg²⁺ and Cl⁻ is not favorable in these solutions. acs.org The Mg²⁺ ion typically exists as a hexaaquo complex, [Mg(H₂O)₆]²⁺. acs.org

Computational studies have shown that salt ions primarily affect the electronic properties of water molecules in their immediate vicinity. mpg.de The interaction of Mg²⁺ with water causes a bathochromic shift (a shift to lower energy or longer wavelength) of the water lone pair orbital. mpg.de Ab initio calculations on small clusters of one ion and one or two water molecules have been used to assess the effects of ions on the frequencies of water's free OH stretches. osu.edu These studies predict a significant frequency shift to lower energy for the free OH vibrations of water molecules in the first solvation shell of magnesium. osu.edu

In non-aqueous solvents like dimethoxyethane (DME), quantum-chemical calculations and molecular dynamics simulations have shown the formation of multi-ionic aggregates. nih.govacs.orgnih.gov Depending on the ratio of magnesium to chloride, stable aggregates such as Mg₂Cl₂²⁺ and Mg₃Cl₄²⁺ can be formed, with MgCl⁺, MgCl₂, and Mg₂Cl₃⁺ acting as intermediate species. nih.govacs.orgnih.gov

Impurity Ion Influence on Crystallization Processes

The presence of impurity ions can significantly affect the crystallization kinetics and morphology of salts. In the context of other crystallization systems, studies have shown that divalent cations like Mg²⁺ can influence the process. For instance, in the crystallization of trehalose, Mg²⁺ ions were found to delay nucleation. conicet.gov.arresearchgate.net While specific computational studies on the influence of impurity ions on the crystallization of magnesium dichloride dihydrate are not detailed in the provided context, the general principles of impurity effects on crystallization are well-established. Impurities can alter nucleation and growth rates by adsorbing onto the crystal surface, which can either inhibit or promote growth. d-nb.info The addition of MgCl₂ to a sodium chloride solution, for example, has been reported to decrease the solubility of NaCl. researchgate.net

Quantum Chemical Approaches to Magnesium Dichloride Aggregates

Quantum chemical methods provide a high level of theoretical accuracy for studying the structure and stability of small molecular clusters and aggregates.

Stability of Sheet-like Clusters and Nanoballs

Quantum chemical methods have been used to investigate the structures and relative stabilities of (MgCl₂)n sheet-like clusters and nanoballs. researchgate.net Studies on discrete sheet-like molecules up to Mg₁₀₀Cl₂₀₀ have shown that their stability increases systematically with the size of the sheet. researchgate.net Periodic ab initio calculations on (001) monolayer sheets of α- and β-MgCl₂ indicate that the β-sheet is slightly more favored. researchgate.net

Nanoballs constructed from Archimedean polyhedra with tetrahedral, octahedral, and icosahedral symmetries have been studied up to Mg₆₀Cl₁₂₀. researchgate.net These calculations suggest that nanoballs preferentially adopt the shape of a truncated cuboctahedron (Mg₄₈Cl₉₆). researchgate.net Comparisons with sheet-like clusters and periodic calculations indicate that magnesium dichloride nanoballs are stable structures. researchgate.net The stability of these clusters is related to the coordination numbers of the magnesium atoms; higher coordination numbers generally lead to greater stability. uef.fi

Mechanistic Studies of Reactivity and Interaction Phenomena Involving Magnesium Dichloride Dihydrate

Hydrolysis Mechanisms in Magnesium Chloride Hydrates

Magnesium chloride hydrates, including the dihydrate form, are known to undergo hydrolysis, a chemical reaction with water, particularly at elevated temperatures. This process is a significant concern in applications such as thermal energy storage, where the material is subjected to repeated heating and cooling cycles.

The thermal dehydration of magnesium chloride hydrates does not proceed straightforwardly to the anhydrous salt. wikipedia.org Instead, it is often accompanied by hydrolysis, which results in the formation of corrosive hydrogen chloride (HCl) gas. researchgate.netnih.govresearchgate.net This reaction is particularly pronounced in the lower hydrates, such as magnesium chloride monohydrate (MgCl₂·H₂O) and magnesium chloride dihydrate (MgCl₂·2H₂O). nih.govrsc.org The formation of HCl is an irreversible process that can degrade the performance and compromise the durability of systems utilizing these materials. researchgate.netresearchgate.net

The hydrolysis reaction for magnesium chloride dihydrate can be represented as:

MgCl₂·2H₂O(s) → Mg(OH)Cl(s) + HCl(g) + H₂O(g) mdpi.com

At higher temperatures, the resulting magnesium hydroxychloride (Mg(OH)Cl) can further decompose to magnesium oxide (MgO) and more HCl gas. mdpi.comresearchgate.net The onset temperature for HCl formation from MgCl₂·H₂O has been observed experimentally at 340 K. researchgate.net

Several strategies are being explored to mitigate HCl formation and enhance system durability:

Chemical Mixing: Creating complex compounds or double salts can shift the dehydration and hydrolysis reactions to higher temperatures. nih.gov Mixing with calcium chloride (CaCl₂) hydrates, for instance, has been shown to increase the resistance to hydrolysis. acs.org The enthalpy change for proton dissociation, a key step in hydrolysis, is significantly higher for CaCl₂·2H₂O (33.73 kcal/mol) compared to MgCl₂·2H₂O (19.55 kcal/mol), indicating greater stability for the calcium salt. nih.govacs.org

Controlled Atmosphere: Heating the hydrated salt in a current of dry HCl gas can suppress the hydrolysis reaction and favor the formation of anhydrous magnesium chloride. doubtnut.com

Controlled Heating Rates: The rate at which the temperature is increased can influence the extent of hydrolysis. Very fast heating to high temperatures can promote hydrolysis in higher hydrates like the dihydrate. researchgate.netnih.gov

Thermodynamic studies, including those using density functional theory (DFT), have been conducted to understand the competition between dehydration and hydrolysis. researchgate.netnih.gov These studies calculate the Gibbs free energy for both reactions to determine which is more favorable under specific conditions.

The probability of hydrolysis is greater for lower hydrates of magnesium chloride. researchgate.netnih.gov For magnesium chloride dihydrate, hydrolysis can become favorable, but this is more pronounced for the monohydrate, especially at high water vapor pressure and low HCl pressure. nih.gov In contrast, for higher hydrates like the hexa- and tetra-hydrate forms, hydrolysis is generally only possible if the temperature is increased too rapidly to a very high value. researchgate.netnih.gov

The preference for hydrolysis over simple dehydration is a key challenge in the processing of magnesium chloride hydrates to their anhydrous form, which is a precursor for magnesium metal production. wikipedia.org The reaction of the water molecule with MgCl₂ to form MgO and HCl is a known phenomenon. mdpi.com

Formation of HCl Gas and Mitigation Strategies for System Durability

Reactions with Cementitious Materials

Magnesium dichloride, often in its hydrated forms, can have significant chemical interactions with the components of cement-based materials like concrete, leading to alterations in their properties and potential degradation.

When magnesium chloride solutions come into contact with cement paste, a series of chemical reactions can occur. One of the primary reactions involves the magnesium ions (Mg²⁺) reacting with the calcium-silicate-hydrate (C-S-H), which is the main binding phase in hardened cement paste. eco-solutions.net This reaction leads to the formation of magnesium-silicate-hydrate (M-S-H), a non-cementitious material, and the leaching of calcium hydroxide (B78521) (Ca(OH)₂). eco-solutions.netpeterschemical.com

The formation of M-S-H weakens the concrete matrix by breaking down the "glue" that holds the aggregates together. peterschemical.com M-S-H gel forms on the surface of particles, creating a shell-like structure. mdpi.com

In addition to M-S-H, magnesium oxychloride phases can also form. drexel.eduresearchgate.net Specifically, in a system containing magnesium oxide, magnesium chloride, and water, phases such as 5Mg(OH)₂·MgCl₂·8H₂O can be produced, which can contribute to the strength of the material under certain conditions. ascelibrary.orgnih.gov The interaction of MgCl₂ with cement paste can also lead to the formation of brucite (Mg(OH)₂) and potentially calcium oxychloride as a secondary product. drexel.eduresearchgate.net

The chemical reactions between magnesium chloride and cementitious materials lead to significant changes in concrete's physical and mechanical properties. The formation of M-S-H and other non-cementitious products degrades the concrete's strength and increases its porosity. eco-solutions.netresearchgate.net This increased porosity can make the concrete more susceptible to other forms of deterioration, such as freeze-thaw damage. researchgate.net

The degradation process involves several mechanisms:

Decalcification: The exchange of calcium ions from the C-S-H with magnesium ions leads to the loss of the cementitious binder. eco-solutions.net

Expansion and Cracking: The formation of new mineral phases like magnesium oxychloride and potentially secondary calcium oxychloride can be expansive, leading to internal stresses and cracking. eco-solutions.netdrexel.edu

Alteration of Pore Structure: While some studies report an opening of the pore structure due to the leaching of Ca(OH)₂, others note that reaction products can precipitate in pores, potentially reducing fluid ingress initially. eco-solutions.netdrexel.eduresearchgate.net

Formation of Magnesium Silicate (B1173343) Hydrate (B1144303) (M-S-H) and Magnesium Oxychloride

Interaction with Other Ions and Solutes in Solution

In aqueous solutions, magnesium dichloride dihydrate dissociates into magnesium (Mg²⁺) and chloride (Cl⁻) ions, which can interact with other dissolved species.

Ion Pairing: In concentrated solutions, there is an increased probability of ion pairing, where cations and anions are in close proximity. osu.edu Studies have investigated the formation of contact ion pairs and solvent-shared ion pairs between Mg²⁺ and Cl⁻ ions. osu.edu

Interactions with Other Salts: The presence of other salts can influence the behavior of magnesium chloride. For example, mixing with calcium chloride can alter hydrolysis resistance. acs.org In solutions with sodium tungstate (B81510), the interaction is dependent on the acidity of the solution. researchgate.net

Interactions with Organic Molecules: The ions from magnesium chloride can interact with organic solutes. Studies with pyrimidine-based compounds, which are models for DNA and RNA components, show that ion-hydrophilic interactions are predominant, and increasing the MgCl₂ concentration enhances the solvation of these molecules. acs.org

Complex Formation: Magnesium ions can form complex ions in solution. In the presence of tungstate ions, a complex paratungstate group can form where magnesium atoms are linked to the group through oxygen atoms and are also coordinated to water molecules. researchgate.net

The interactions of magnesium and chloride ions in solution are crucial for understanding a wide range of phenomena, from the stability of biological macromolecules to the mechanisms of chemical reactions in various industrial processes. acs.orgscience.gov

Impact of Impurity Ions on Crystal Growth and Nucleation

The crystallization of magnesium chloride hydrates is a complex process significantly influenced by the presence of impurity ions in the solution. These ions can alter both the nucleation kinetics and the subsequent crystal growth, thereby affecting the final product's morphology and purity. The fundamental principle is that impurities can interfere with crystallization by adsorbing onto the crystal surface, which modifies energy barriers and disrupts nucleation and growth processes. d-nb.infomdpi.com This interaction can either inhibit or, in some cases, promote crystal growth. d-nb.info

The effect of an impurity is often related to its own properties, such as ionic radius and hydration enthalpy. For instance, magnesium ions (Mg²⁺) themselves, when acting as an impurity in other crystallization systems like calcium sulfate (B86663), have been shown to inhibit crystal growth due to their high ionic strength and strong hydration. nih.gov The presence of impurities can alter the metastable zone width (MSZW), a key parameter in crystallization. Studies on related systems have shown that impurities like Fe³⁺ and SO₄²⁻ can increase the MSZW, which indicates an inhibition of nucleation. iwaponline.com

In industrial processes where magnesium chloride is a primary component, such as in the production of magnesium oxychloride cement from lightly-burnt magnesium oxide (MgO) and MgCl₂ solutions, impurities like boric acid can have a negative impact. Boric acid slows the condensation and hardening of the cement by inhibiting the formation of the desired crystalline phases. cas.cz Conversely, in other systems, the controlled addition of specific impurity ions can be beneficial. For example, in the crystallization of magnesium sulfate, trace impurities can inhibit the co-precipitation of sodium chloride, leading to purer MgSO₄·6H₂O crystals with improved morphology. mdpi.com This highlights that the impact of an impurity is highly specific to the crystallizing system and the nature of the impurity itself. mdpi.commcgill.ca

Table 1: Influence of Impurity Ions on Crystallization Parameters This table provides illustrative examples from related systems to demonstrate the general principles of how impurities affect crystallization.

| Crystallizing System | Impurity Ion | Observed Effect on Crystallization | Reference |

|---|---|---|---|

| Calcium Sulfate (CaSO₄) | Mg²⁺ | Inhibits crystal growth due to high ionic strength and hydration enthalpy. | nih.gov |

| Phosphoric Acid (H₃PO₄) | Fe³⁺, SO₄²⁻ | Decreased kinetic coefficient and increased metastable zone width (MSZW), inhibiting nucleation. | iwaponline.com |

| Magnesium Sulfate (MgSO₄) | Trace Impurities (e.g., K₂SO₄) | Inhibit NaCl co-precipitation, enhancing crystal purity and morphology. | mdpi.com |

| Magnesium Oxychloride Cement | Boric Acid (H₃BO₃) | Slows condensation and hardening; inhibits formation of desired crystal phases. | cas.cz |

Ion-Water Cooperative Interactions and Hydration Shells

In aqueous solutions, the magnesium ion (Mg²⁺) from magnesium dichloride exerts a strong influence on surrounding water molecules due to its high charge density. mdpi.com This results in the formation of distinct and stable hydration shells. sci-hub.seresearchgate.net It is generally accepted that Mg²⁺(aq) is surrounded by two well-defined hydration shells where the water dynamics are considerably different from that of bulk water. sci-hub.se The first hydration shell is particularly rigid and typically consists of six water molecules arranged in an octahedron around the central magnesium ion. researchgate.netrsc.org

The interaction is not limited to the first shell. The strong electrostatic field of the Mg²⁺ ion influences water molecules beyond this primary layer, creating a second hydration shell. rsc.org The presence of these structured water layers is a result of the competition between the strong ion-water interactions and the hydrogen bonding network of the water molecules themselves. quora.com Spectroscopic studies have confirmed the existence of these two shells, with mean distances measured between the magnesium ion and the oxygen atoms of the water molecules in the first shell (Mg–Oᵢ) and second shell (Mg–Oᵢᵢ). rsc.org

When magnesium dichloride dissolves, the Mg²⁺ and Cl⁻ ions become surrounded by water molecules, a process driven by ion-dipole interactions. quora.com At higher concentrations, these hydrated ions can interact to form ion pairs. Studies on MgCl₂(aq) solutions have identified the formation of solvent-shared ion pairs, where a water molecule is located between the cation and the anion. acs.org Raman spectroscopy studies show that even up to high concentrations (2.0 M MgCl₂), there is no evidence of contact ion pairs where the ions would directly touch. acs.org Instead, the interaction is mediated by the hydration shells. This structuring of water around the ions is fundamental to the chemical behavior of magnesium dichloride in aqueous environments. sci-hub.se

Table 2: Structural Parameters of Hydrated Magnesium Ion in Aqueous Solution

| Parameter | Description | Value (Å) | Reference |

|---|---|---|---|

| Mg–Oᵢ Distance | Mean distance between Mg²⁺ and oxygen of the first hydration shell. | ~2.07 - 2.1 | rsc.org |

| Mg–Oᵢᵢ Distance | Mean distance between Mg²⁺ and oxygen of the second hydration shell. | ~4.08 - 4.2 | rsc.org |

| Oᵢ–(H)⋯Oᵢᵢ Distance | Mean hydrogen bond distance between first and second shell water molecules. | ~2.78 | rsc.org |

Catalytic Activity and Support Functions

Magnesium Dichloride as a Support for Ziegler-Natta Catalysts

Magnesium dichloride is a cornerstone of modern heterogeneous Ziegler-Natta (Z-N) catalysts, which are crucial for the industrial production of polyolefins like polypropylene (B1209903) and polyethylene. mdpi.comnsmsi.irwikipedia.org The discovery that MgCl₂ could act as a support for the active titanium chloride (typically TiCl₄) species led to dramatic improvements in catalyst activity and stereospecificity. nsmsi.irwikipedia.org The effectiveness of MgCl₂ as a support stems from its crystal structure and its ability to disperse and stabilize the titanium active sites. researchgate.netije.ir

The preparation of the MgCl₂ support is critical to the final catalyst's performance. Methods often involve mechanical treatment (like ball-milling) or chemical treatment to create a structurally disordered material with a high surface area and increased number of active centers. researchgate.net For instance, prolonged ball-milling increases the specific surface area and pore volume, making the support more effective. researchgate.net The interaction of MgCl₂ with electron donors (also known as Lewis bases) is another key aspect. These donors, classified as internal or external, are essential for controlling the stereoregularity of the resulting polymer. mdpi.comnsmsi.ir Crystalline magnesium chloride-electron donor complexes, such as those formed with diethers, can serve as models for the layered structure of the catalyst support and show how donors can dictate the crystal structure of MgCl₂. rsc.org

The performance of MgCl₂-supported catalysts can be further enhanced by introducing other metal halides as modifiers. Compounds like AlCl₃ and ZnCl₂ can create defects on the MgCl₂ surface, disrupting the crystal order and increasing the surface area available for the active metal. ije.ir This leads to better distribution of active centers, higher catalyst activity, and improved polymer properties such as molecular weight, without significantly altering thermal properties like melting temperature. ije.ir Density Functional Theory (DFT) studies have investigated how atomic-level defects on different surfaces of MgCl₂, such as the (110) and (104) surfaces, influence the adsorption of the titanium species and electron donors, providing insight into the formation of the catalytically active sites. rsc.orgresearchgate.net

Table 3: Effect of Modifiers on a TiCl₄/MgCl₂/EtOH Catalyst System for Polyethylene (PE) Production Data adapted from a study on modified Ziegler-Natta catalysts. ije.ir

| Catalyst System | Modifier | Activity (kg PE/g cat.) | Polymer Molecular Weight (g/mol) | Polymer Crystallinity (%) |

|---|---|---|---|---|

| Unmodified | None | ~15-18 | 35 x 10⁴ | ~50 |

| Modified | AlCl₃ + ZnCl₂ | ~24-26 | 42 x 10⁴ | ~56.5 |

Spectroscopic Characterization of Magnesium Dichloride Dihydrate and Its Aqueous Systems

Vibrational Spectroscopy

Vibrational spectroscopy provides a powerful lens through which to examine the molecular structure and bonding within magnesium dichloride dihydrate and its solutions. Techniques such as Raman, Mid-Infrared (MIR), and Near-Infrared (NIR) spectroscopy reveal distinct features related to the water of hydration and the interactions between the magnesium and chloride ions.

Raman Spectroscopy for Hydration States and Solution Structure

Raman spectroscopy is particularly sensitive to the hydration state of magnesium chloride. The crystal structure of magnesium chloride hydrates consists of Mg(H₂O)ₓCl₆₋ₓ octahedra. As the degree of hydration changes, so does the coordination of magnesium with water and chloride ions, which is reflected in the Raman spectra. usra.edu

In aqueous solutions, the dominant species is the hexa-aquated magnesium ion, [Mg(H₂O)₆]²⁺. ualberta.ca A distinct Raman peak observed around 356 cm⁻¹ in magnesium chloride solutions is attributed to the formation of these hydrated complexes. ualberta.ca Concentration-dependent Raman studies of the Mg-O water hexaaquo stretch support the absence of contact ion pairing in MgCl₂ solutions, even at high concentrations. osu.edu Instead, a transition in the solution structure is suggested by changes in the Raman spectrum at higher concentrations, indicating a shift in the hydration environment of the fully hydrated Mg²⁺ ions. osu.edu

Studies comparing solid hydrates with aqueous solutions show that while the fundamental vibrational modes of the water molecules are present in both, their peak positions, number of sub-peaks, and widths differ. usra.edu In the solid state, lattice vibration modes involving Mg-O and Mg-Cl bonds are observed below 500 cm⁻¹. usra.edu For concentrated aqueous solutions, a broad band between 190 and 230 cm⁻¹ emerges, which is also present in the solid hexahydrate and is attributed to a phonon band arising from some long-range order of the fully hydrated Mg²⁺ ions. osu.edu The addition of MgCl₂ to water disrupts the tetrahedral hydrogen-bonded structure of pure water. pku.edu.cn

Table 1: Key Raman Spectral Features of Magnesium Dichloride Hydrates and Aqueous Solutions

| Sample | Wavenumber (cm⁻¹) | Assignment | Reference |

| MgCl₂·2H₂O (solid) | ~1600 | H₂O bending mode (ν₂) | usra.edu |

| MgCl₂·2H₂O (solid) | 2900-3800 | H₂O symmetric & asymmetric stretching (ν₁, ν₃), overtone of bending (2ν₂) | usra.edu |

| MgCl₂·2H₂O (solid) | < 500 | Lattice vibrations (Mg-O/Mg-Cl) | usra.edu |

| MgCl₂ Aqueous Solution | ~356 | [Mg(H₂O)₆]²⁺ complex formation | ualberta.ca |

| Concentrated MgCl₂ Solution | 190-230 | Phonon band from long-range order of hydrated Mg²⁺ | osu.edu |

Mid-Infrared (MIR) and Near-Infrared (NIR) Spectroscopy

Mid-Infrared (MIR) and Near-Infrared (NIR) spectroscopy are complementary techniques that provide information on the vibrational modes of water molecules within the hydrate (B1144303) structure. The spectra of magnesium dichloride dihydrate show characteristic absorption bands related to the fundamental vibrations and overtones of the structural water.

In the MIR region, peaks around 1600 cm⁻¹ are due to the H₂O bending mode (ν₂), while the broad absorption in the 2900-3800 cm⁻¹ range is attributed to the symmetric and asymmetric stretching modes (ν₁ and ν₃) and the first overtone of the bending mode (2ν₂) of water. usra.edu The lattice vibration modes involving Mg-O and Mg-Cl bonds also appear in the far-IR region, typically below 500 cm⁻¹. usra.edu

NIR spectroscopy reveals unique profiles for each hydration state of magnesium chloride, with diagnostic features in the regions of 1.2, 1.4, 1.9, and 2.4 μm. usra.edu For MgCl₂·2H₂O, the NIR spectrum exhibits distinct absorption features caused by combinations and overtones of hydroxyl, water, and metal-hydroxyl vibrations. usra.edu For instance, MgCl₂·2H₂O, along with the monohydrate and tetrahydrate, displays triple bands near 1.4 μm, though their specific positions and shapes differ. usra.edu Studies on MgCl₂-water solutions in the NIR region (5000-10000 cm⁻¹) show that the absorption bands of water at 5200 and 7020 cm⁻¹, assigned to combination vibrations and overtones, shift with changes in MgCl₂ concentration and temperature, indicating that the salt modifies the bulk water structure. ualberta.ca

Table 2: MIR and NIR Spectral Features for Magnesium Dichloride Dihydrate

| Spectral Region | Wavelength/Wavenumber | Assignment | Reference |

| MIR | ~1600 cm⁻¹ | H₂O bending mode (ν₂) | usra.edu |

| MIR | 2900-3800 cm⁻¹ | H₂O stretching modes (ν₁, ν₃) & bending overtone (2ν₂) | usra.edu |

| NIR | ~1.4 μm | First overtone of H₂O stretching modes | usra.edu |

| NIR | ~1.9 μm | Combination modes of H₂O stretching and bending | pnas.org |

Terahertz Time-Domain Spectroscopy for Hydrate Formation

Terahertz (THz) time-domain spectroscopy is an emerging technique for studying low-frequency collective vibrational modes, making it suitable for investigating hydrate formation. Research on freezing-induced hydrate formation from MgCl₂ aqueous solutions has shown that this technique can clearly observe phase transitions from brine to hydrate. cdnsciencepub.com

Specifically, studies have identified the formation of magnesium chloride dodecahydrate (MgCl₂·12H₂O) at low temperatures, which is accompanied by the appearance of new THz fingerprint peaks at 1.02, 1.56, and 1.84 THz. cdnsciencepub.comqmul.ac.uk These absorption peaks have been attributed to the vibrational modes of the formed MgCl₂·12H₂O. cdnsciencepub.comqmul.ac.uk While these studies have successfully characterized higher hydrates, the application of THz spectroscopy to specifically monitor the formation of lower hydrates like magnesium dichloride dihydrate is not as well-documented in existing literature. Molecular dynamics simulations of aqueous MgCl₂ solutions have shown that the presence of the salt suppresses the hydrogen bond stretch motion of water, with low-frequency modes being dominated by cation-water interactions. osu.edu

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local electronic structure and geometric arrangement of atoms. It has been instrumental in understanding the interaction of water with magnesium chloride surfaces.

Operando Soft XAS for High-Temperature Interfaces

Operando soft X-ray absorption spectroscopy has been employed to study the MgCl₂ surface upon exposure to water vapor at high temperatures (greater than 390 K). osu.edu This technique, which can be performed at ambient pressure, is intrinsically surface-sensitive and allows for real-time monitoring of the local structural and electronic modifications of the magnesium ions. osu.edu

By recording Mg K-edge XAS spectra, researchers have tracked the interaction between water vapor and the MgCl₂ surface in real-time. ualberta.ca These experiments have shown that MgCl₂ can retain a significant amount of adsorbed water even under prolonged heating to 595 K. ualberta.ca The analysis of the XAS data, specifically the Near Edge X-ray Absorption Fine Structure (NEXAFS) region, reveals the evolution of different magnesium species at the interface as a function of temperature and water vapor exposure. osu.edu For instance, the pristine MgCl₂ sample exhibits distinct transitions at energies of 1309.3, 1312.0, and 1321.2 eV. ualberta.ca Upon interaction with water, a new spectral component emerges, corresponding to Mg²⁺ intermediate species arising from the interaction of surface magnesium ions with water molecules. cdnsciencepub.com

Structural Adsorption Geometries of Water Molecules

This experimental confirmation supports previous theoretical models that predicted the stability of certain MgCl₂ surfaces, which is particularly relevant in fields like Ziegler-Natta catalysis. osu.edu The structural arrangement of the adsorbed water molecules is strongly dictated by the crystal surface's topology. osu.edu The interaction is robust, being established upon initial exposure to water vapor and remaining largely unchanged over a significant temperature range (513 K to 391 K). ualberta.ca This work provides direct experimental evidence of the strong surface affinity of MgCl₂ for water. ualberta.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the characterization of proton-containing phases in magnesium-based materials. nih.govosti.gov Many magnesium oxide (MgO)-based phases contain hydrated species, making ¹H-NMR spectroscopy suitable for identifying and quantifying these compounds. nih.govosti.govnih.gov

¹H-Magic Angle Spinning (MAS) NMR for Proton-Containing Phases

¹H-Magic Angle Spinning (MAS) NMR spectroscopy is particularly effective in resolving the different proton environments within hydrated magnesium compounds. nih.govacs.org For instance, the ¹H-MAS-NMR spectrum of bischofite (MgCl₂·6H₂O) shows a distinct resonance for the bound water protons at a chemical shift (δ) of +4.3 ppm. nih.gov In studies of various hydrated magnesium minerals, the chemical shifts for water protons in magnesium chloride hydrates are predicted to be predominantly in the range of δ = +4.0 to +5.0 ppm. nih.govsemanticscholar.org

The technique can distinguish between different types of water molecules. For example, in a sample of nitromagnesite (Mg(NO₃)₂·6H₂O), the major resonance at δ = +4.0 ppm is assigned to the bound water protons, while a smaller, sharper resonance at δ = +4.5 ppm is attributed to mobile water adsorbed on the surface. nih.gov Similarly, in studies of aged MgO in brine solutions, ¹H-MAS NMR reveals resonances between δ = +3.0 and +4.8 ppm, which are consistent with various H₂O hydration environments. acs.org More complex structures, such as magnesium chloride hydroxide (B78521) hydrate (Mg₃Cl(OH)₅·4H₂O), are proposed to contribute to resonances in the δ = +2.5 to 5.0 ppm range in chloride-rich environments.

Solid-state NMR investigations on magnesium chloride samples prepared via chemical drying showed a narrow line in the ¹H MAS spectrum around 1.7 ppm, with a shoulder at 1.3 ppm, indicating the presence of protons even in nominally dry samples. ru.nl The complexity of these spectra, often showing multiple overlapping resonances, can be analyzed using techniques like double quantum (DQ)-filtered ¹H MAS experiments, which help identify resonances with significant ¹H–¹H dipolar coupling. acs.org

| Compound | Proton Environment | Experimental ¹H Chemical Shift (δ ppm) |

|---|---|---|

| Bischofite (MgCl₂·6H₂O) | Bound Water Protons | +4.3 nih.gov |

| Nitromagnesite (Mg(NO₃)₂·6H₂O) | Bound Water Protons | +4.0 nih.gov |

| Nitromagnesite (Mg(NO₃)₂·6H₂O) | Mobile Surface Water | +4.5 nih.gov |

| Aged MgO in Brine | H₂O Hydration Environments | +3.0 to +4.8 acs.org |

Calibration with DFT Periodic Calculations

To aid in the assignment of complex ¹H-NMR spectra for magnesium-containing phases, experimental results are often combined with computational NMR density functional theory (DFT) periodic calculations. nih.govosti.govnih.gov This approach allows for the calibration of predicted chemical shielding results against experimental data, which can then be used to predict NMR shielding for a wider range of compounds. nih.govsemanticscholar.org

The process involves calculating the isotropic chemical shielding tensor (σiso) and correlating it with the experimental chemical shifts (δexp). nih.gov For a series of magnesium minerals, a linear correlation has been established between the computed chemical shielding and the experimental chemical shifts. nih.govresearchgate.net This correlation is then used to predict the ¹H chemical shifts for various magnesium chloride hydrates and other related compounds for which experimental samples may not be readily available. nih.govsemanticscholar.org DFT calculations predicted that the water protons in MgCl₂ hydrates would have chemical shifts predominantly between +4.0 and +5.0 ppm, which aligns well with experimental findings for phases like bischofite. nih.gov Furthermore, DFT simulations have been employed to help assign specific resonances observed in experimental spectra to proposed intermediate structures, such as Mg-Cl-O-H containing phases in aged MgO systems.

| Compound Type | Predicted ¹H Chemical Shift Range (δ ppm) |

|---|---|

| MgCl₂ Hydrates | +4.0 to +5.0 nih.govsemanticscholar.org |

| Mg Hydroxides | +0.0 to +0.8 nih.govsemanticscholar.org |

| Mg Perchlorates | ~+3 nih.govsemanticscholar.org |

Dielectric Relaxation Spectroscopy for Ion-Water Interactions

Dielectric Relaxation Spectroscopy (DRS) is a valuable technique for investigating ion-water interactions in aqueous solutions of magnesium chloride. tandfonline.comtandfonline.com It provides insights into the behavior of water molecules and the formation of hydrogen-bonded networks under the influence of ions. tandfonline.comtandfonline.com Studies using broadband DRS on aqueous MgCl₂ solutions up to concentrations of about 1.8 mol L⁻¹ at 25 °C have shown that Mg²⁺ ions are strongly solvated. acs.orgnih.govsci-hub.se

Analysis of H-bonded Water Clusters and Static Dielectric Constant

The presence of MgCl₂ in water significantly perturbs the hydrogen bond network, leading to changes in the collective properties of the solution. nih.govaps.orgarxiv.org DRS studies conducted over a frequency range from 0.2 MHz to 20 GHz show that the static dielectric constant (εs) of aqueous MgCl₂ solutions decreases as the salt concentration increases. tandfonline.comtandfonline.com This decrease is attributed to the strong local electric fields produced by the divalent Mg²⁺ ions, which immobilize a significant number of water molecules in hydration shells. acs.orgnih.gov It has been determined that each Mg²⁺ ion can immobilize approximately 20 water molecules on the DRS timescale, consistent with the formation of two well-defined hydration layers. acs.orgnih.govsci-hub.se